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Compound of Interest

Compound Name:
4-Amino-2-piperidinone

trifluoroacetate

CAS No.: 1523618-06-5

Cat. No.: B1525912

Get Quote

Executive Summary
The shift in fragment libraries from "flat" aromatic systems to three-dimensional (3D) scaffolds

has highlighted 4-Amino-2-piperidinone (CAS: 5513-66-6) as a privileged structure.[1][2][3][4]

This scaffold offers distinct advantages:

sp³ Character: The piperidinone ring introduces non-planar geometry, improving solubility

and allowing vectors that escape the primary binding plane.

Defined Growth Vectors: The C4-amino group serves as a primary handle for rapid "SAR by

Catalog" or parallel synthesis (amide coupling/reductive amination).[1][2][4]

H-Bonding Potential: The lactam motif mimics peptide backbones, serving as a

donor/acceptor pair for key active site residues.[1][4]

However, this fragment is typically supplied as a Trifluoroacetate (TFA) salt to ensure solid-

state stability.[1][3][4] Critical Caution: Direct use of TFA salts in biological assays without

buffering correction is a leading cause of false positives (due to pH-induced protein
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destabilization) and false negatives (due to precipitation).[4] This guide provides a validated

workflow to neutralize and screen this fragment effectively.

Physicochemical Profile & "Rule of Three"
Compliance
Before screening, it is essential to understand the fragment's properties. 4-Amino-2-

piperidinone fits ideal FBDD metrics.[1][2][3][4]

Property Value
FBDD "Rule of 3"
Status

Notes

MW
114.15 Da (Free

base)
Pass (< 300)

High ligand efficiency

(LE) potential.[1][2][3]

[4]

cLogP ~ -1.3 Pass (< 3)

Highly hydrophilic; low

risk of non-specific

hydrophobic binding.

[1][2][3][4]

H-Bond Donors
2 (Amine + Lactam

NH)
Pass (≤ 3)

Excellent for specific

polar interactions.[1]

[2][3][4]

H-Bond Acceptors 2 (Ketone + Amine) Pass (≤ 3) --

Rotatable Bonds 0 (Ring constrained) Pass (≤ 3)

Low entropic penalty

upon binding.[1][2][3]

[4]

Solubility >100 mM (DMSO) Pass

Excellent for high-

concentration crystal

soaking.[1][2][3][4]

Protocol: Stock Preparation & TFA Neutralization
Objective: To prepare a 100 mM DMSO stock solution that does not acidify the assay buffer.
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The TFA Challenge
TFA is a strong acid.[4] A 100 mM stock of a mono-TFA salt in DMSO can carry up to 100 mM

equivalent of acid.[1][4] When diluted 1:100 into a low-capacity buffer (e.g., 20 mM HEPES),

the pH can drop significantly, destabilizing the target protein.

Validated Workflow
Materials:

4-Amino-2-piperidinone trifluoroacetate (Solid)[1][2][3][4]

Anhydrous DMSO (99.9%)

Optional: Solid supported carbonate resin (e.g., MP-Carbonate) or 1M HEPES (pH 7.[1][2][3]

[4]5) for assay buffer.

Step-by-Step Procedure:

Gravimetric Preparation: Weigh the TFA salt. Note that the MW of the salt is ~228.15 Da

(114.15 + 114.02 for TFA), roughly double the free base.

Calculation: Mass (mg) = [Conc (M) × Vol (L) × MW_salt].[4]

Dissolution: Dissolve in anhydrous DMSO to reach a target concentration of 100 mM. Vortex

until clear.

In-Plate Neutralization (Recommended Method):

Do not try to free-base the bulk stock if storing for long periods, as the free amine is prone

to oxidation/dimerization.

Instead, ensure your Assay Buffer has high buffering capacity.[3][4]

Standard Buffer: 20 mM HEPES.[1][4] Modified Buffer for TFA Salts: Increase HEPES to

50-100 mM or add 50 mM Phosphate (if compatible with metal ions in the assay).[1][4]

pH Check (Validation Step):
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Prepare a "dummy" sample: 1 µL of the 100 mM fragment stock + 99 µL of Assay Buffer.

Measure pH.[2][4] It must remain within ±0.1 units of the buffer target.[4]

Fail State: If pH drops > 0.2 units, use the Resin Method below.

Alternative: Resin Neutralization (For Sensitive Assays)
If the protein is extremely pH-sensitive (e.g., some kinases or PPI domains):[1]

Add ~2 equivalents of MP-Carbonate resin beads to the DMSO stock.[4]

Shake gently for 1 hour at Room Temp.

Centrifuge or filter to remove beads.[4]

Use the supernatant immediately for screening.[4]

Screening Methodologies
A. Surface Plasmon Resonance (SPR)
Rationale: High sensitivity for weak binders (mM range K_D).[4]

Sensor Chip: CM5 or SA (Streptavidin).[4]

Immobilization: Low density (to avoid avidity effects).

Running Buffer: PBS-P+ or HEPES-P+ (Must match the high-buffer capacity protocol above).

Injection:

Top concentration: 1 mM (or solubility limit).[4]

Flow rate: 30 µL/min.[1][4]

Contact time: 30-60s (Fast on/off rates expected).[1][2][4]

Analysis: Look for "square wave" sensorgrams typical of fragments. Validate stoichiometry

(R_max) to ensure 1:1 binding.
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B. Ligand-Observed NMR (STD / WaterLOGSY)
Rationale: Unambiguous detection of binding driven by the fragment.[4]

Sample: 500 µM Fragment + 5-10 µM Protein.

Control: 500 µM Fragment (No Protein).

Pulse Sequence: Saturation Transfer Difference (STD).

Key Signal: The piperidinone ring protons (C3, C5, C6) will show saturation transfer. The C4-

H (methine) next to the amine is a diagnostic handle.

Artifact Check: Ensure the TFA peak (if not suppressed) does not overlap with protein

signals, though in ligand-observed NMR, this is rarely an issue.

Fragment Evolution: "Grow" Strategy
Once 4-Amino-2-piperidinone is identified as a hit, the 4-amino group acts as the primary

vector for evolution.[1][2][3][4]

Pathway:

Hit Validation: Confirm binding mode via X-ray crystallography (soak at 20-50 mM).[1][2][4]

Vector Analysis: Determine if the amino group points towards a solvent channel or a

hydrophobic pocket.[4]

Parallel Synthesis:

Amide Coupling: React with a library of 50-100 carboxylic acids.[1][2][4]

Reductive Amination: React with diverse aldehydes.[1][4]

Urea/Sulfonamide Formation: React with isocyanates or sulfonyl chlorides.[1][4]

Workflow Visualization
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The following diagram illustrates the critical path from handling the TFA salt to evolving the lead

compound.

Phase 1: Preparation & QC

Phase 2: Screening

Phase 3: Evolution (Grow)

4-Amino-2-piperidinone
(TFA Salt Solid)

100 mM DMSO Stock
(Acidic pH)

Dissolve

Buffer Capacity Check
(Target: 100mM HEPES/PBS)

Dilute 1:100 If pH Drops -> Add Base/Resin

Screen-Ready Solution
pH 7.4 ± 0.1

If pH Stable

SPR Screening
(Fast On/Off)

Ligand-Observed NMR
(STD/WaterLOGSY)

X-Ray Soaking
(High Conc > 20mM)

Affinity < 5mM Binder Confirmed

Validated Hit
(Vector Defined)

Structure Solved

Amide Library
(R-COOH coupling)

Vector: Amine

Reductive Amination
(R-CHO coupling)

Vector: Amine

Potent Lead
(nM Affinity)

SAR Optimization
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Click to download full resolution via product page

Caption: Logical workflow for handling TFA-salt fragments, screening validation, and chemical

evolution.

Case Study: Hepatitis C Virus (HCV) Assembly
The utility of the 4-aminopiperidine scaffold is exemplified in the discovery of HCV assembly

inhibitors by Vertex Pharmaceuticals.

Challenge: Targeting the viral assembly stage, a non-enzymatic process.

Solution: A high-throughput screen identified a 4-aminopiperidine derivative.

Optimization: The sp³-rich piperidine ring provided a rigid yet non-planar core that positioned

the 4-amino substituents perfectly to disrupt protein-protein interactions essential for viral

assembly.[1][2][4]

Outcome: This led to compounds with synergistic effects when combined with standard

direct-acting antivirals (DAAs).[1][2][4]

This case validates the 4-aminopiperidinone class as a "privileged scaffold" capable of

disrupting complex biological machinery beyond simple enzyme active sites.[4]
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Chemical Data

PubChem Compound Summary for CID 19980260 (4-Aminopiperidin-2-one).[1][2][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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